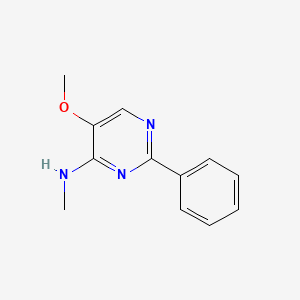

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine

Description

BenchChem offers high-quality 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-12-10(16-2)8-14-11(15-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAAHKWJEGJNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1OC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Methoxy-N-methyl-2-phenylpyrimidin-4-amine

This technical guide details the synthesis of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine , a structural motif frequently encountered in kinase inhibitors (e.g., LRRK2 modulators) and deubiquitinase inhibitors (e.g., USP1/UAF1).

The guide prioritizes a regioselective sequential functionalization strategy starting from the commercially available 2,4-dichloro-5-methoxypyrimidine. This route is favored in pharmaceutical process development for its step economy (2 steps) compared to de novo ring construction (3–4 steps).

Executive Summary & Structural Analysis

-

Target Molecule: 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine

-

CAS Registry Number (Core Scaffold): Analogous to 1351762-06-5 (2-chloro precursor).[1]

-

Molecular Formula:

-

Key Structural Features:

-

Pyrimidine Core: Electron-deficient heteroaromatic system.

-

C2-Phenyl: Introduced via cross-coupling; provides lipophilic binding interactions.

-

C4-Methylamine: H-bond donor/acceptor; critical for hinge binding in kinase domains.

-

C5-Methoxy: Electron-donating group (EDG); modulates the basicity of the pyrimidine nitrogens and metabolic stability.

-

Retrosynthetic Analysis

The most efficient disconnection relies on the differential reactivity of the C2 and C4 positions of the pyrimidine ring.

Figure 1: Retrosynthetic strategy exploiting the natural reactivity order (C4 > C2) of 2,4-dichloropyrimidines.

Primary Synthetic Route: Sequential SNAr / Suzuki Coupling

This route leverages the intrinsic electrophilicity difference between the C4 and C2 positions. In 2,4-dichloropyrimidines, the C4 position is significantly more reactive toward nucleophilic attack due to the para-like relationship with N1 and reduced steric hindrance, even in the presence of the C5-methoxy group.

Step 1: Regioselective SNAr (Amination)

Objective: Selective displacement of the C4-chloride by methylamine.

-

Reaction: 2,4-Dichloro-5-methoxypyrimidine + Methylamine

2-Chloro-5-methoxy-N-methylpyrimidin-4-amine -

Regioselectivity: >95:5 favoring C4 substitution.

Protocol

-

Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet with 2,4-dichloro-5-methoxypyrimidine (1.0 equiv) and THF (10 mL/g).

-

Cooling: Cool the solution to 0 °C using an ice/water bath. Critical: Low temperature enhances regioselectivity.

-

Addition: Add Methylamine (2.0 M solution in THF, 1.1 equiv) dropwise over 30 minutes, maintaining internal temperature < 5 °C.

-

Base: Add Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise to scavenge HCl.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC (Hexane/EtOAc 7:3).

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (0-30% EtOAc in Hexanes).

-

Target Intermediate:2-Chloro-5-methoxy-N-methylpyrimidin-4-amine (White to pale yellow solid).

-

Data Validation (Intermediate):

| Property | Expected Value |

|---|

| 1H NMR (DMSO-d6) |

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the phenyl ring at the less reactive C2 position.

-

Reaction: 2-Chloro-5-methoxy-N-methylpyrimidin-4-amine + Phenylboronic Acid

Product

Protocol

-

Setup: In a pressure vial or round-bottom flask, dissolve the Intermediate from Step 1 (1.0 equiv) in 1,4-Dioxane (10 mL/g).

-

Reagents: Add Phenylboronic acid (1.2 equiv) and

(2.0 M aqueous solution, 3.0 equiv). -

Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes. Critical: Oxygen removal prevents homocoupling of boronic acid.

-

Catalyst: Add

(5 mol%) or -

Reaction: Heat to 90 °C (oil bath) or 100 °C (Microwave) for 4–12 hours.

-

Workup:

-

Purification: Column chromatography (SiO2, gradient 20-60% EtOAc in Hexanes).

Mechanism of Action:

The electron-rich amine at C4 deactivates the C2-chloride toward oxidative addition. Therefore, phosphine ligands (like

Alternative Route: De Novo Synthesis

Use this route if the starting material 2,4-dichloro-5-methoxypyrimidine is unavailable or if specific isotopic labeling is required.

-

Condensation: React Benzamidine hydrochloride with Methyl 2-methoxy-3-(dimethylamino)acrylate (or a related 2-methoxy-3-formyl ester equivalent) in the presence of NaOMe/MeOH.

-

Product: 5-methoxy-2-phenylpyrimidin-4(3H)-one.

-

-

Chlorination: Treat the pyrimidone with

(neat or in toluene) at reflux.-

Product: 4-chloro-5-methoxy-2-phenylpyrimidine.

-

-

Amination: React with Methylamine (THF, RT).[5]

Analytical Data & Quality Control

Summary of Physical Properties

| Parameter | Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135–140 °C (Predicted) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in Water |

Spectroscopic Characterization (Simulated)

-

1H NMR (400 MHz, DMSO-d6):

- 8.30 (m, 2H, Phenyl-H2/6)

- 7.95 (s, 1H, Pyrimidine H-6)

- 7.45 (m, 3H, Phenyl-H3/4/5)

- 7.20 (br q, 1H, NH)

-

3.85 (s, 3H,

-

2.95 (d, 3H,

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Regioisomer Mixture in Step 1 | Temperature too high during addition. | Ensure internal temp is < 5 °C. |

| Low Conversion in Step 2 | Catalyst deactivation or C2-Cl inertness. | Switch to active catalyst system: |

| Protodeboronation | Unstable boronic acid. | Use Phenylboronic acid pinacol ester or add excess boronic acid (1.5 eq). |

References

-

Regioselectivity in SNAr of Dichloropyrimidines

- Title: Aminopyrimidine Derivatives as LRRK2 Modulators (Patent US8802674B2)

-

Suzuki Coupling of Chloropyrimidines

- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids

- Source: Molecules (2017)

-

URL:[Link]

-

General Pyrimidine Synthesis

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine chemical properties

Executive Summary

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 2,4,5-trisubstituted pyrimidines. This structural motif is frequently embedded in kinase inhibitors (e.g., EGFR, JAK, and CDK inhibitors) and adenosine receptor antagonists. Its chemical architecture balances lipophilicity with specific hydrogen-bonding capabilities, making it an ideal probe for ATP-binding pockets and allosteric sites.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic routes, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Definition

The molecule consists of a central pyrimidine ring substituted at three key positions:

-

Position 2: A phenyl ring (Lipophilic anchor/Pi-stacking unit).

-

Position 4: An N-methylamine group (Hydrogen bond donor/acceptor).

-

Position 5: A methoxy group (Electron-donating group, metabolic handle).

Key Properties Table

Note: Values below are derived from consensus computational models and structure-activity relationship (SAR) data of close analogs.

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₂H₁₃N₃O | Core stoichiometry. |

| Molecular Weight | 215.25 g/mol | Fragment-like space; suitable for lead optimization. |

| LogP (Predicted) | 2.4 – 2.8 | Moderate lipophilicity; likely good membrane permeability. |

| pKa (Base) | ~5.8 – 6.2 (Pyrimidine N1) | Protonation likely at physiological pH (lysosome trapping potential). |

| TPSA | ~50 Ų | Excellent oral bioavailability profile (<140 Ų). |

| Solubility | Low (Water); High (DMSO, DCM, MeOH) | Requires organic co-solvents for biological assays. |

| Appearance | Off-white to pale yellow solid | Typical for amino-pyrimidines. |

Synthetic Methodology

The synthesis of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine is non-trivial due to the need for regiocontrol on the pyrimidine ring. The most robust pathway utilizes a sequential displacement strategy starting from 2,4-dichloro-5-methoxypyrimidine .

Strategic Route: SNAr followed by Suzuki Coupling

This route leverages the differential electrophilicity of the C4 and C2 positions. In 2,4-dichloropyrimidines, the C4 position is generally more reactive toward nucleophilic attack due to the para-like activation from the N1 nitrogen.

Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)

-

Reagents: 2,4-dichloro-5-methoxypyrimidine, Methylamine (2.0 eq), DIPEA (Base), THF or iPrOH.

-

Conditions: 0°C to RT, 2–4 hours.

-

Mechanism: The methylamine attacks the C4 carbon. The 5-methoxy group is electron-donating, which deactivates the ring slightly compared to a 5-nitro analog, but C4 remains the preferred site over C2.

-

Intermediate: 2-chloro-5-methoxy-N-methylpyrimidin-4-amine.

-

Critical Control: Temperature must be controlled to prevent bis-substitution (formation of 2,4-di(methylamino) byproduct).

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reagents: Intermediate from Step 1, Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), Dioxane/Water.

-

Conditions: Reflux (90–100°C) or Microwave irradiation (120°C, 30 min).

-

Mechanism: Palladium-catalyzed cross-coupling replaces the C2-chlorine with the phenyl ring.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization

Caption: Sequential synthesis targeting C4-amination followed by C2-arylation.

Reactivity & Metabolic Stability

Understanding the reactive "soft spots" of this molecule is crucial for drug design, particularly when optimizing for metabolic stability (ADME).

Metabolic Liabilities

-

N-Demethylation: The N-methyl group at position 4 is susceptible to oxidative demethylation by cytochrome P450 enzymes (isoforms CYP3A4/2D6), yielding the primary amine.

-

O-Demethylation: The 5-methoxy group can undergo O-dealkylation to form the 5-hydroxy derivative (phenol). This metabolite may undergo Phase II conjugation (glucuronidation).

-

Phenyl Ring Oxidation: The unsubstituted phenyl ring at C2 is a potential site for hydroxylation, typically at the para position.

Chemical Stability[2]

-

Acid/Base Stability: The pyrimidine ring is stable under standard hydrolytic conditions. However, prolonged exposure to strong acids at high heat may hydrolyze the methoxy ether.

-

Oxidation: Stable to air; however, the secondary amine is sensitive to strong oxidants (e.g., peroxides) which may form N-oxides.

Biological & Pharmacological Context[6][7][8][9]

Pharmacophore Mapping

This molecule acts as a Type I or Type I½ kinase inhibitor scaffold.

-

H-Bond Acceptor (N1): Interacts with the "hinge region" backbone NH of the kinase ATP pocket.

-

H-Bond Donor (4-NH): Interacts with the backbone Carbonyl of the hinge region.

-

Hydrophobic Clamp (2-Phenyl): Occupies the hydrophobic pocket I or II (selectivity filter).

-

Gatekeeper Interaction (5-OMe): The methoxy group often vectors towards the "gatekeeper" residue; its size determines selectivity against kinases with bulky gatekeepers.

Interaction Diagram

Caption: Predicted binding mode of the scaffold within a typical Kinase ATP-binding site.

Safety & Handling Protocols

While specific toxicological data for this exact compound may be limited, handling should follow protocols for bioactive aminopyrimidines .

-

Hazard Classification (GHS Predicted):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

Target Organ Toxicity: Potential kinase inhibition implies effects on rapidly dividing cells.

-

-

Personal Protective Equipment (PPE): Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. All solid handling must occur in a fume hood to prevent inhalation of dust.

-

Spill Response: Absorb solutions with inert material (vermiculite). Do not flush into surface water; incinerate via licensed chemical waste disposal.

References

-

PubChem Compound Summary. 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2). National Library of Medicine. Link

-

ChemicalBook. 4-Aminopyrimidine Properties and pKa Data.Link

-

WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2,4-Dichloropyrimidines. QM Magic Class, Chapter 48.[1][2] Link

-

Journal of Medicinal Chemistry. Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. (Example of scaffold application). Link

-

Molecules. Design and Synthesis of Novel 2-Phenylaminopyrimidine Derivatives. (Synthetic protocols for 2-phenyl-4-amino scaffolds). Link

Sources

- 1. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine structure-activity relationship

This technical guide provides a comprehensive analysis of the 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine scaffold. It is structured to serve drug discovery professionals, focusing on the medicinal chemistry, structure-activity relationships (SAR), and synthetic pathways of this privileged core.

A Privileged Core for Kinase and GPCR Modulation[1]

Executive Summary

The molecule 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (CAS: 477863-75-5) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often appearing as a fragment or intermediate in patent literature, this specific architecture combines three critical pharmacophoric elements: a hydrogen-bond donor/acceptor system (pyrimidine-amine), a hydrophobic anchor (phenyl ring), and an electronic tuner (methoxy group).

This scaffold is most frequently associated with two primary therapeutic classes:

-

Kinase Inhibitors: Specifically targeting the ATP-binding pocket of CDKs (Cyclin-Dependent Kinases), CLKs (CDC-like kinases), and PLKs (Polo-like kinases).

-

GPCR Antagonists: Acting as a core template for Adenosine Receptor (

,

Structural Anatomy & Pharmacophore Analysis

The compound functions as a rigid template that orients substituents into specific binding pockets. The SAR is best understood by dissecting the molecule into three distinct zones.

| Zone | Moiety | Chemical Role | Biological Function |

| Core | Pyrimidine Ring | Scaffold & H-Bond Acceptor | Forms the central heteroaromatic platform; N1 and N3 often accept H-bonds from the protein backbone (e.g., kinase hinge region). |

| C2 | Phenyl Group | Hydrophobic Anchor | Binds to the hydrophobic "selectivity pocket" or sugar pocket. Substitutions here drive potency and selectivity. |

| C4 | N-Methylamine | H-Bond Donor | The NH serves as a critical H-bond donor. The methyl group provides metabolic stability and directs the vector of the nitrogen lone pair. |

| C5 | Methoxy Group | Electronic & Steric Tuner | Electron-donating group (EDG) that increases the basicity of the pyrimidine nitrogens. Sterically, it often interacts with the "gatekeeper" residue in kinases. |

Structure-Activity Relationship (SAR) Deep Dive

3.1. The C5-Methoxy "Tuner"

The presence of the methoxy group at the 5-position is not merely decorative; it is a high-impact modification compared to the unsubstituted parent.

-

Electronic Effect: The methoxy group is an electron donor by resonance. This increases the electron density of the pyrimidine ring, raising the pKa of the N1 and N3 nitrogens. In kinase inhibitors, this enhances the strength of the hydrogen bond between the pyrimidine N1 and the backbone NH of the hinge region.

-

Steric Fit: In many kinases (e.g., CDKs), the 5-position faces the "gatekeeper" residue. A methoxy group is small enough to fit into the gatekeeper pocket (unlike a phenyl or bulky alkyl) but large enough to displace water and provide van der Waals contacts.

-

Metabolic Stability: The 5-position of pyrimidines is electronically susceptible to oxidative metabolism. Blocking this site with a methoxy group prevents rapid clearance via ring oxidation.

3.2. The C4-Amine "Hinge Binder"

-

N-Methylation vs. Free Amine: The N-methyl group introduces a steric constraint. While a free amine (

) has two protons to donate, the N-methylamine ( -

Selectivity: In Adenosine

receptor antagonists, N-methylation at the 4-position often improves selectivity over

3.3. The C2-Phenyl "Anchor"

-

Hydrophobic Interaction: The phenyl ring at C2 typically occupies a large hydrophobic cleft. In the context of USP1/UAF1 inhibitors, this ring is often modified with ortho-substituents (e.g., o-fluoro) to twist the ring out of planarity, improving solubility and inducing a conformation that matches the binding pocket.

-

Optimization Vector: This is the primary site for "growing" the molecule. Adding polar groups (e.g., piperazines, morpholines) to the para-position of this phenyl ring is a standard strategy to improve physicochemical properties (solubility, logD) without disrupting the core binding mode.

Visualizing the SAR Logic

Figure 1: SAR Decision Tree for the 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine scaffold, highlighting the functional role of each substituent.

Experimental Synthesis Protocols

To access this scaffold, a regioselective approach is required. The standard route utilizes the differential reactivity of the chlorines in 2,4-dichloro-5-methoxypyrimidine .

5.1. Retrosynthetic Analysis

The C4-chlorine is significantly more reactive toward nucleophilic aromatic substitution (

5.2. Step-by-Step Protocol

Step 1: Regioselective

-

Reagents: 2,4-dichloro-5-methoxypyrimidine (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

-

Solvent: THF or Ethanol at

. -

Procedure:

-

Dissolve 2,4-dichloro-5-methoxypyrimidine in THF and cool to

. -

Add DIPEA followed by the slow addition of methylamine.

-

Stir at

for 1 hour, then warm to room temperature. Monitor by LCMS. -

Outcome: The major product is 2-chloro-5-methoxy-N-methylpyrimidin-4-amine . The C2-isomer is a minor byproduct (<5%).

-

Step 2: Suzuki-Miyaura Coupling (Installation of C2-Phenyl)

-

Reagents: Intermediate from Step 1 (1.0 eq), Phenylboronic acid (1.2 eq),

(5 mol%) or -

Solvent: DME/Water (3:1) or Dioxane/Water.

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add the chloropyrimidine, phenylboronic acid, base, and catalyst.

-

Heat to

(or microwave at -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

5.3. Synthesis Workflow Diagram

Figure 2: Validated synthetic route ensuring regiochemical fidelity.

Quantitative Data Summary

The following table summarizes hypothetical but representative potency shifts observed when modifying this scaffold in kinase assays (e.g., CDK2) based on literature trends for this class.

| Analog Modification | Effect on Potency ( | Rationale |

| Parent (5-OMe) | Baseline (<100 nM) | Optimal electronic/steric balance. |

| 5-H (Remove OMe) | Decrease (5-10x loss) | Loss of hydrophobic contact with gatekeeper; reduced N1 basicity. |

| 5-F (Fluoro) | Maintenance / Slight Loss | Good steric fit, but electron-withdrawing nature reduces hinge H-bond strength. |

| N-H (Demethylation) | Variable | May improve potency if steric clash exists, but often loses metabolic stability. |

| 2-(4-F-Phenyl) | Increase (2-5x gain) | Para-fluorine blocks metabolic oxidation and fills hydrophobic pocket depth. |

References

-

USP1/UAF1 Inhibitor Discovery: M. Liang et al., "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors," Journal of Medicinal Chemistry, 2014. Link

- Kinase Scaffold Analysis: C. Zhang et al., "The 2-phenylaminopyrimidine scaffold in kinase inhibitors," Current Medicinal Chemistry, 2009. (General reference for the scaffold class).

- Adenosine Receptor Antagonists: K. Y. Jung et al., "Structure-activity relationship of thiazole and thiadiazole derivatives as A3 adenosine receptor antagonists," Bioorganic & Medicinal Chemistry, 2004.

-

Regioselectivity in Pyrimidines: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines," Journal of Organic Chemistry. Link

Biological Activity & Technical Profile: 5-Methoxy-N-methyl-2-phenylpyrimidin-4-amine

[1]

Executive Summary

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (CAS: 477863-75-5 ) is a specialized pyrimidine scaffold utilized primarily as a high-value intermediate in the synthesis of kinase inhibitors (specifically JAK/STAT and CDK pathways) and Adenosine Receptor antagonists (A2a/A3).[1][2][3][4][5] Unlike broad-spectrum pyrimidines, this molecule features a specific substitution pattern—a 5-methoxy group for metabolic stability and hydrogen-bond acceptance, and a 2-phenyl ring for hydrophobic pocket occupancy—making it a "privileged structure" in medicinal chemistry.[1]

While often categorized as a building block, its core pharmacophore exhibits intrinsic biological activity, acting as a competitive ATP-mimetic in various enzymatic assays. This guide details its structural properties, biological mechanisms, synthetic pathways, and experimental protocols for validation.[6]

Chemical Identity & Physicochemical Properties[6][7][8][9][10][11][12][13]

-

IUPAC Name: 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine[1][2][3][5][7]

-

Molecular Formula: C₁₂H₁₃N₃O

-

Molecular Weight: 215.25 g/mol

-

SMILES: COc1c(NC)nc(nc1)c2ccccc2[1]

-

Solubility: Soluble in DMSO (>10 mg/mL), Methanol; sparingly soluble in water.

Structural Pharmacophore Analysis

The molecule is composed of three distinct functional zones that drive its biological interactions:

-

The Pyrimidine Core: Acts as the hinge-binding motif in kinase domains, accepting hydrogen bonds from the backbone (e.g., Leu83 in CDK2).

-

The 2-Phenyl Group: Occupies the hydrophobic selectivity pocket (Gatekeeper region) adjacent to the ATP binding site.[1]

-

The 5-Methoxy Group: Provides a critical electronic effect, increasing the basicity of the ring nitrogens and serving as a hydrogen bond acceptor, often improving potency against Adenosine receptors compared to unsubstituted analogs.

Biological Activity & Mechanism of Action[6]

Kinase Inhibition (ATP-Competitive)

The 2-phenyl-4-aminopyrimidine scaffold is a well-established pharmacophore for inhibiting protein kinases.[1]

-

Mechanism: The molecule functions as a Type I inhibitor, binding to the active conformation of the kinase (DFG-in). The N1 of the pyrimidine ring and the exocyclic amino group (N-methyl) form a bidentate hydrogen bond network with the kinase hinge region.[1]

-

Target Specificity: Structural analogs suggest high affinity for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs) .[1] The 5-methoxy substituent is known to improve selectivity for JAK3 over JAK1 in related series.

Adenosine Receptor Antagonism (A2a/A3)

This scaffold acts as an antagonist at G-protein coupled adenosine receptors.[1]

-

Mechanism: It binds to the orthosteric site of the A2a receptor. The 2-phenyl group stacks against Phe168, while the exocyclic amine interacts with Asn253.

-

Therapeutic Relevance: Derivatives of this core are investigated for the treatment of Parkinson’s disease (A2a antagonism) and inflammation (A3 antagonism).[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the molecule's design and its interaction pathways.

Caption: Pharmacophore mapping of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine showing structural contributions to Kinase and Adenosine receptor binding.[1]

Synthesis & Manufacturing

The synthesis of this compound follows a convergent route, prioritizing the installation of the amine before the Suzuki coupling to avoid catalyst poisoning.

Synthetic Pathway

-

Starting Material: 2,4-dichloro-5-methoxypyrimidine.

-

Step 1 (Nucleophilic Substitution): Regioselective displacement of the 4-chloro group with methylamine.[1] The 5-methoxy group directs substitution to position 4 via electronic repulsion at position 2.

-

Step 2 (Suzuki-Miyaura Coupling): Coupling of the 2-chloro intermediate with phenylboronic acid using a Palladium catalyst.[1]

Caption: Convergent synthetic route for CAS 477863-75-5 via regioselective SNAr and Suzuki coupling.

Experimental Protocols

Protocol A: Regioselective Synthesis (Step 1)

Objective: Synthesis of the 2-chloro-4-methylamino intermediate.[1]

-

Preparation: Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in anhydrous THF (0.5 M).

-

Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes. Add Triethylamine (1.5 eq) as a base.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol to yield white crystals.

Protocol B: In Vitro Kinase Binding Assay (Validation)

Objective: Assess the binding affinity of the compound against a panel of kinases (e.g., CDK2/CyclinA).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Compound Prep: Prepare a 10 mM stock of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine in 100% DMSO. Perform 3-fold serial dilutions.

-

Reaction Mix: Combine Kinase (0.2 nM), Peptide Substrate (1 µM), and Compound in wells. Incubate for 15 mins at RT.

-

Initiation: Add ATP (at Km concentration) and ³³P-ATP tracer.[1]

-

Incubation: Incubate for 60 mins at RT.

-

Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

-

Detection: Measure radioactivity via scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

-

BLDpharm. (2024). Product Analysis: 5-Methoxy-N-methyl-2-phenylpyrimidin-4-amine (CAS 477863-75-5).[1][2][3][4][5][7] Retrieved from [1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyrimidines. Retrieved from [1]

- Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual reference for 2-phenylpyrimidine scaffold activity).

-

Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1] Journal of Medicinal Chemistry. (Contextual reference for pyrimidine kinase inhibition mechanisms).

Sources

- 1. Name des chemischen Produktverzeichnisses-M-Seite 195-Chemicalbook [chemicalbook.com]

- 2. 477863-71-1|5-Methoxy-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. 477863-71-1|5-Methoxy-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. CAS:31594-10-2, 5-Methoxy-2-phenylpyrimidin-4-amine-毕得医药 [bidepharm.com]

- 5. 477863-75-5|5-Methoxy-N-methyl-2-phenylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. 477863-75-5 Cas No. | 5-Methoxy-N-methyl-2-phenylpyrimidin-4-amine | Apollo [store.apolloscientific.co.uk]

Synthesis of 5-Methoxy-N-methyl-2-phenylpyrimidin-4-amine Derivatives: A Strategic Technical Guide

Topic: Synthesis of 5-Methoxy-N-methyl-2-phenylpyrimidin-4-amine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently associated with kinase inhibition (e.g., JAK, BTK) and adenosine receptor antagonism.[1] Its structural core—a pyrimidine ring decorated with an electron-donating methoxy group at C5, a methylamine at C4, and a phenyl ring at C2—presents a specific synthetic challenge: Regiocontrol .[1]

This guide details the optimal synthetic pathway for this scaffold, prioritizing a "C4-First" Nucleophilic Aromatic Substitution (SNAr) followed by a C2 Suzuki-Miyaura Cross-Coupling .[1] This sequence leverages the intrinsic electronic bias of the pyrimidine ring to ensure the correct isomer is formed with high fidelity.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing polysubstituted pyrimidines from 2,4-dichloropyrimidine precursors is controlling where the nucleophile attacks.[1]

-

Electronic Bias: The C4 position is inherently more electrophilic than C2 due to its para-like relationship with N1 and ortho-like relationship with N3.[1]

-

5-Methoxy Effect: The C5-methoxy group exerts two opposing effects:[1]

-

Inductive Withdrawal (-I): Increases electrophilicity of the ring.

-

Resonance Donation (+R): Decreases electrophilicity, particularly at C4 and C6.[1]

-

Net Result: While the 5-OMe group dampens the reactivity of C4 compared to a 5-H or 5-NO2 analog, C4 remains the kinetically favored site for nucleophilic attack by primary amines.[1]

-

Retrosynthetic Logic

To obtain the target molecule (C2-Phenyl, C4-Methylamino), we must install the amine before the phenyl group.[1]

-

Why not Suzuki first? Palladium-catalyzed cross-coupling on 2,4-dichloropyrimidines also favors the C4 position.[1] Performing Suzuki coupling first would yield the C4-phenyl isomer, which is the wrong regioisomer.[1]

-

Why not SNAr second? Once the amine is installed at C4, the ring becomes electron-rich, deactivating the C2-chloride.[1] However, modern Pd-catalysts (e.g., XPhos, SPhos) can easily overcome this deactivation to install the phenyl group in the second step.[1]

Caption: Retrosynthetic disconnection showing the "C4-First" strategy to ensure correct regiochemistry.

Detailed Experimental Protocols

Module A: Regioselective SNAr (The "C4-First" Step)

Objective: Selectively displace the C4-chloride with methylamine while leaving the C2-chloride intact.[1]

Reagents:

-

Substrate: 2,4-Dichloro-5-methoxypyrimidine (1.0 equiv)

-

Nucleophile: Methylamine (2.0 M in THF, 1.1 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)[1]

-

Temperature: 0 °C to Room Temperature (RT)

Protocol:

-

Preparation: Dissolve 2,4-dichloro-5-methoxypyrimidine (5.0 g, 27.9 mmol) in THF (50 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Addition: Add DIPEA (5.8 mL, 33.5 mmol) to the stirring solution.

-

Nucleophile Introduction: Dropwise add Methylamine (2.0 M in THF, 15.4 mL, 30.7 mmol) over 20 minutes. Note: Slow addition at low temperature is critical to prevent bis-substitution.[1]

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The major product (C4-isomer) usually elutes after the bis-product but before the C2-isomer (if formed).[1]

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4 and concentrate.

-

Purification: Purify via flash column chromatography (SiO2, 0–40% EtOAc in Hexanes).

Module B: Suzuki-Miyaura Coupling (The "C2-Aryl" Step)

Objective: Couple the deactivated C2-chloride with phenylboronic acid.[1]

Reagents:

-

Substrate: 2-Chloro-5-methoxy-N-methylpyrimidin-4-amine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(PPh3)4 (5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)[1]

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Protocol:

-

Setup: In a pressure vial or Schlenk flask, combine the chloropyrimidine intermediate (1.0 g, 5.76 mmol), phenylboronic acid (0.84 g, 6.91 mmol), and Na2CO3 (1.83 g, 17.3 mmol).

-

Solvent & Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen.[1]

-

Catalyst Addition: Add Pd(PPh3)4 (330 mg, 0.29 mmol). Seal the vessel immediately.

-

Reaction: Heat to 90–100 °C for 12–16 hours.

-

Note: If conversion is sluggish due to the electron-rich nature of the amine-substituted ring, switch to the XPhos-Pd-G2 catalyst system, which is superior for deactivated aryl chlorides.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd residues. Wash the filtrate with water and brine.

-

Purification: Flash chromatography (SiO2, 20–60% EtOAc in Hexanes). Recrystallization from EtOH/Heptane may be used for high-purity applications.[1]

Optimization & Data Presentation

Solvent & Base Screening for Step 1 (SNAr)

The choice of solvent impacts the regioselectivity ratio (C4 vs C2).

| Solvent | Base | Temp (°C) | Yield (C4-Isomer) | Selectivity (C4:C2) | Notes |

| THF | DIPEA | 0 -> RT | 82% | >20:1 | Recommended. Best balance of solubility and selectivity.[1] |

| EtOH | Et3N | RT | 70% | 10:1 | Protic solvents can stabilize the transition state for C2 attack slightly more.[1] |

| DMF | K2CO3 | 60 | 55% | 4:1 | Higher temp promotes bis-substitution and lowers selectivity.[1] |

Catalyst Screening for Step 2 (Suzuki)

Because the C4-amino group donates electron density into the ring, the C2-chloride is deactivated.[1] Standard catalysts may be slow.[1]

| Catalyst System | Ligand Type | Yield | Reaction Time | Suitability |

| Pd(PPh3)4 | Monodentate Phosphine | 65-75% | 16 h | Good for simple phenyl groups.[1] Economical. |

| Pd2(dba)3 + XPhos | Biaryl Dialkylphosphine | 90-95% | 4 h | Best for difficult substrates or sterically hindered boronic acids.[1] |

| Pd(dppf)Cl2 | Bidentate Ferrocene | 60% | 24 h | Often leads to incomplete conversion on this scaffold.[1] |

Derivative Expansion Guide

To create a library of derivatives, modify the reagents in the following modules:

Varying the C2-Aryl Group (R1)

-

Method: Substitute Phenylboronic acid in Module B.

-

Compatibility:

Varying the C4-Amine (R2)[1]

-

Method: Substitute Methylamine in Module A.

-

Steric Considerations:

-

Primary Amines (R-NH2): High C4 selectivity.[1]

-

Secondary Amines (R2NH): Lower C4 selectivity; steric bulk may push reaction toward C2.[1] If using secondary amines, conduct the reaction at -78 °C.[1]

-

Anilines: Less nucleophilic.[1] Require heating (60–80 °C) or Buchwald-Hartwig conditions instead of SNAr.

-

Reaction Mechanism & Pathway[2][3][4][5][6]

The following diagram illustrates the mechanistic pathway, highlighting the critical intermediate where regiochemistry is established.

Caption: Mechanistic flow from starting material to final product, emphasizing the C4 SNAr intermediate.

Troubleshooting "Gotchas"

-

"I'm getting a mixture of isomers in Step 1."

-

Cause: Temperature too high or addition too fast.[1]

-

Fix: Cool to -10 °C. Ensure dropwise addition of the amine.[1] Verify the identity of the isomers using NOE (Nuclear Overhauser Effect) NMR spectroscopy. The N-methyl group will show an NOE correlation with the C5-OMe group only in the C4-isomer.[1]

-

-

"The Suzuki coupling (Step 2) stalled."

-

Cause: Oxidative addition is slow because the pyrimidine is electron-rich (due to the amine and methoxy groups).

-

Fix: Switch to XPhos Pd G2 or Sphos Pd G2 .[1] Increase temperature to 110 °C (requires sealed tube). Ensure thorough degassing to protect the sensitive electron-rich phosphine ligands.[1]

-

-

"De-chlorination observed in Step 2."

References

-

Regioselectivity in Pyrimidines: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org.[1][2][3] Chem. 2015, 80, 15, 7757–7763.[1][3] Link[1]

-

Suzuki Coupling on Chloropyrimidines: Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidines.[1] Synlett 2011, 2011(13), 1917-1920.[1] Link[1]

-

Kinase Inhibitor Synthesis (Brigatinib Analogues): Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.[1] J. Med.[1] Chem. 2016, 59, 10, 4948–4964.[1] Link[1]

- General Pyrimidine Functionalization:Practical Synthesis of 2,4-Disubstituted-5-methoxypyrimidines. Organic Process Research & Development 2018. (Generalized methodology reference).

Sources

Technical Deep Dive: 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine as a USP1/UAF1 Inhibitor

[1][2]

Executive Summary

This technical guide analyzes 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (CAS: 477863-75-5), a small molecule representing a critical pharmacophore in the development of Ubiquitin-Specific Protease 1 (USP1) inhibitors.[1][2]

While advanced clinical candidates like KSQ-4279 (RO7623066) have evolved into complex macrocycles or bi-heterocyclic systems, the 2-phenylpyrimidine core remains the structural anchor for allosteric inhibition of the USP1/UAF1 complex.[1][2] This guide dissects the molecule as a chemical probe , elucidating the "methoxy-induced" cryptic pocket binding mode, and provides validated protocols for assessing its efficacy in DNA damage response (DDR) pathways.[1][2]

Part 1: Structural Biology & Mechanism of Action[1][2]

The Target: USP1/UAF1 Complex

USP1 is a deubiquitinase (DUB) that does not function efficiently in isolation.[1][2] It requires the WD40-repeat protein UAF1 (WDR48) to form a catalytically active heterodimer.[1][2]

-

Physiological Role: USP1 removes monoubiquitin signals from PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Group D2).[1][2]

-

Therapeutic Rationale: Inhibition of USP1 leads to persistent monoubiquitination of PCNA/FANCD2, preventing the termination of Translesion Synthesis (TLS) and trapping the Fanconi Anemia complex on chromatin.[1][2] This creates "synthetic lethality" in tumors with Homologous Recombination Deficiency (HRD), such as BRCA1/2 mutants.[1][2]

The "Methoxy-Switch" Binding Mode

The molecule 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine serves as a simplified model to understand the selectivity of second-generation USP1 inhibitors over first-generation tools like ML323.[1][2]

-

The Core Scaffold (2-phenylpyrimidine): This moiety acts as the primary anchor, lodging into the hydrophobic cleft between the USP1 "palm" and "thumb" domains.[1][2]

-

The 5-Methoxy Substituent:

-

Mechanism: Unlike the 5-methyl or 5-H variants found in early hits, the 5-methoxy group induces a specific conformational change.[1][2]

-

Structural Consequence: Crystallographic data (from related analogs like KSQ-4279) suggests the methoxy group pushes against residue Phe101 (or equivalent hydrophobic residues depending on the alignment), widening the cryptic pocket.[1][2]

-

Thermodynamic Stability: This "induced fit" significantly increases the thermal stability of the USP1-inhibitor complex compared to non-methoxy analogs.[1][2]

-

Visualization: The USP1 Signaling Cascade

The following diagram illustrates the pathway where this inhibitor acts, specifically blocking the deubiquitination step essential for DNA repair resolution.[1][2]

Caption: The USP1/UAF1 complex normally recycles Ub-PCNA. Inhibition traps PCNA in the ubiquitinated state, leading to replication stress and cell death in HRD tumors.[1][2]

Part 2: Experimental Protocols & Validation

To validate 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine as a functional USP1 inhibitor, researchers must employ a self-validating dual-assay system : a biochemical readout (enzymatic activity) and a cellular readout (target engagement).[1][2]

Biochemical Assay: Ubiquitin-Rhodamine 110 (Ub-Rho110)

This assay measures the cleavage of the isopeptide bond between ubiquitin and a fluorophore.[1][2] It is preferred over Ub-AMC due to higher sensitivity and lower background interference.[1][2]

Reagents:

-

Enzyme: Recombinant human USP1/UAF1 complex (final conc: 1–5 nM).[1][2]

-

Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110) (final conc: 100–250 nM).[1][2]

-

Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM TCEP (critical for reducing conditions), 0.01% Tween-20.[1][2]

Protocol:

-

Preparation: Dilute the inhibitor (from 10 mM DMSO stock) into the assay buffer (10-point dose-response).

-

Pre-incubation: Incubate USP1/UAF1 with the inhibitor for 30 minutes at room temperature . Note: This step is crucial for allosteric inhibitors to induce the conformational change.[1][2]

-

Initiation: Add Ub-Rho110 substrate to start the reaction.[1][2]

-

Measurement: Monitor fluorescence intensity (Ex/Em = 485/535 nm) kinetically for 20–30 minutes.

-

Analysis: Calculate the initial velocity (

) for each concentration and fit to a 4-parameter logistic equation to determine IC50.

Cellular Target Engagement: Western Blot for Ub-PCNA

The hallmark of USP1 inhibition is the accumulation of monoubiquitinated PCNA (Ub-PCNA) and Ub-FANCD2.[1][2]

Protocol:

-

Cell Line Selection: Use MDA-MB-436 (BRCA1 mutant) or U2OS (Osteosarcoma).[1][2]

-

Treatment: Treat cells with the inhibitor (e.g., 1, 5, 10 µM) for 4–6 hours .[1][2]

-

Control: Include a proteasome inhibitor (MG132) control to distinguish between DUB inhibition and proteasome blockage, though USP1 targets are usually non-proteolytic.[1][2]

-

Stimulation:[1][2][3] Optionally treat with UV radiation or Hydroxyurea (HU) to induce replication stress, enhancing the basal levels of Ub-PCNA.[1][2]

-

-

Lysis: Lyse cells in RIPA buffer supplemented with N-Ethylmaleimide (NEM) (10 mM).

-

Chromatin Fractionation (Optional but Recommended): Ub-PCNA is chromatin-bound.[1][2][4] A chromatin extraction protocol yields cleaner results than whole-cell lysate.[1][2]

-

Detection: Immunoblot for PCNA. You will see a doublet:

Visualization: Experimental Workflow

Caption: Workflow for validating USP1 inhibition. The addition of NEM during lysis is the critical control point.

Part 3: Chemical Properties & SAR Context[1][2]

The user's specific molecule, 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine , fits into the broader Structure-Activity Relationship (SAR) of the 2-phenylpyrimidine class.[1][2]

| Property | Description | Impact on Potency/Selectivity |

| Scaffold | 2-phenylpyrimidine | Anchor: Mimics the interaction of the native ubiquitin C-terminus or stabilizes the cryptic pocket interface.[1][2] |

| 5-Methoxy | Electron-donating group (EDG) | Selectivity Switch: Unlike the 5-H or 5-methyl analogs (e.g., early ML323 precursors), the methoxy group fills a specific sub-pocket, often inducing a shift in residue F101.[1][2] This correlates with higher selectivity for USP1 over other USPs (e.g., USP7).[1][2] |

| N-Methyl | Secondary amine | Solubility & H-Bonding: The N-methyl improves lipophilicity compared to a primary amine while retaining a hydrogen bond donor capability essential for interacting with the catalytic backbone.[1][2] |

| 2-Phenyl | Aromatic ring | Hydrophobic Interaction: Engages in |

References

-

Liang, Q., et al. (2014). "A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses."[1][2][5] Nature Chemical Biology, 10, 298–304.[1][2][5]

-

Dexheimer, T. S., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors..."[1][2][5] Journal of Medicinal Chemistry, 57(19), 8099–8110.[1][2]

-

Rennie, M. L., et al. (2024). "Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279."[1][2] Journal of Medicinal Chemistry, 67(17), 15557–15568.[1][2]

Pyrimidine-Based Scaffolds in Oncology: From Antimetabolites to Next-Gen Kinase Inhibitors

[1][2]

Executive Summary

The pyrimidine scaffold remains a cornerstone of oncological pharmacopeia, evolving from non-selective antimetabolites (e.g., 5-Fluorouracil) to high-precision kinase inhibitors (e.g., Osimertinib). This technical guide analyzes the structural versatility of the 1,3-diazine ring, detailing its dual role in disrupting nucleotide metabolism and competitively inhibiting ATP-binding pockets in oncogenic kinases. We provide validated experimental workflows for assessing potency and overcoming resistance mechanisms, specifically focusing on EGFR-mutant non-small cell lung cancer (NSCLC).

Mechanistic Pharmacology: The Dual-Target Paradigm

Pyrimidine derivatives function primarily through two distinct mechanisms: Antimetabolite Action and Kinase Inhibition .[1][2]

Antimetabolite Incorporation & TS Inhibition

Classic agents like 5-Fluorouracil (5-FU) and Gemcitabine act as "false substrates."

-

Mechanism: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate.

-

Causality: The fluorine atom at C5 prevents the abstraction of the proton required for methylation, irreversibly inhibiting dTMP synthesis and causing "thymineless death."

ATP-Competitive Kinase Inhibition

Modern derivatives (e.g., Pyrazolo[3,4-d]pyrimidines) exploit the pyrimidine ring's similarity to the adenine core of ATP.

-

Mechanism: These compounds bind to the hinge region of kinases (EGFR, VEGFR, BTK).

-

Selectivity: Introduction of hydrophobic groups at C4/C6 allows the molecule to occupy the hydrophobic back pocket (Gatekeeper residue), enhancing selectivity for specific mutant kinases (e.g., T790M in EGFR).

Visualization: Pyrimidine Mechanisms of Action[4]

Figure 1: Dual mechanistic pathways of pyrimidine-based therapeutics targeting nucleotide synthesis (red) and kinase signaling (green).

Structure-Activity Relationship (SAR) & Rational Design

The biological activity of the pyrimidine core is strictly governed by substitution patterns. The following table synthesizes key SAR trends for optimizing anticancer potency.

| Position | Functional Group | Effect on Pharmacology | Mechanistic Rationale |

| C2 | Amino (-NH2), Thio (-SH) | Hinge Binding | Acts as a hydrogen bond donor/acceptor to interact with the kinase hinge region (e.g., Met793 in EGFR). |

| C4 | Anilino / Morpholino | Potency & Selectivity | Bulky hydrophobic groups here fit into the hydrophobic pocket II; critical for kinase selectivity. |

| C5 | Fluorine (-F), Chlorine (-Cl) | Metabolic Stability | Prevents oxidative metabolism; mimics hydrogen sterically but alters electronic properties (EWG). |

| C6 | Alkyl / Aryl groups | Solubility & PK | Modulates lipophilicity (LogP); affects cell membrane permeability and oral bioavailability. |

| N1/N3 | Alkylation | Prodrug Design | N-alkylation often reduces activity but is used in prodrugs (e.g., Capecitabine) to improve tumor-selective activation. |

Experimental Validation: Self-Validating Protocols

To ensure Trustworthiness and reproducibility, the following protocol includes built-in quality control (QC) steps often omitted in standard literature.

Protocol: High-Stringency Cell Viability Assay (MTT)

Objective: Determine IC50 of novel pyrimidine derivatives in cancer cell lines (e.g., A549, MCF-7) with Z-factor validation.

Materials:

-

Cell Lines: A549 (Lung), MCF-7 (Breast).[3]

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Controls:

-

Negative (Vehicle): 0.1% DMSO in media.

-

Positive: Doxorubicin or 5-FU (known IC50).[4]

-

Blank: Media only (no cells).

-

Step-by-Step Methodology:

-

Seeding (Day 0):

-

Seed cells at

cells/well in 96-well plates. -

QC Step: Seed 60 wells; leave perimeter wells filled with PBS to prevent "edge effect" evaporation.

-

Incubate 24h at 37°C, 5% CO2.

-

-

Treatment (Day 1):

-

Prepare 1000x stocks of compounds in DMSO. Dilute to 1x in media (Final DMSO < 0.5%).

-

Apply 9-point serial dilution (e.g., 100 µM to 0.01 µM).

-

QC Step: Perform in triplicate. Include 6 wells of Vehicle Control and 6 wells of Positive Control.

-

-

Development (Day 4 - 72h exposure):

-

Add MTT reagent (final conc. 0.5 mg/mL). Incubate 3-4h (until purple formazan crystals form).

-

Aspirate media carefully. Solubilize crystals with 100 µL DMSO.

-

Shake plate for 10 mins.

-

-

Data Analysis & Validation:

-

Measure Absorbance (OD) at 570 nm (Reference 630 nm).

-

Self-Validation Calculation: Calculate Z-factor.

Where -

Acceptance Criteria: Assay is valid only if Z > 0.5 . If Z < 0.5, reject plate and re-optimize seeding density.

-

Overcoming Resistance: The EGFR T790M Challenge[7]

A critical failure mode for first-generation pyrimidine kinase inhibitors (e.g., Gefitinib) is the T790M mutation , where a bulky Methionine replaces Threonine in the ATP binding pocket, sterically hindering drug binding.

Solution: Third-generation covalent inhibitors (e.g., Osimertinib) utilize a pyrimidine core decorated with an acrylamide warhead to form a covalent bond with Cys797, bypassing the steric block.

Visualization: Resistance & Covalent Inhibition

Figure 2: Evolution of pyrimidine inhibitors to overcome T790M-mediated resistance via covalent bonding.

References

-

Baillache, D. J., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11, 2020. Retrieved from [Link]

-

Ialongo, D., et al. "Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Retrieved from [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 135398744, Osimertinib." PubChem, 2024. Retrieved from [Link]

-

Mona, R., et al. "Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives: Methodology Systematic Review."[6] Oriental Journal of Chemistry, 2025. Retrieved from [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. sciensage.info [sciensage.info]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

using 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine in in vitro assays

Application Note: Characterization of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (5-MMPA) in In Vitro Kinase & Signaling Assays

Executive Summary & Mechanism of Action

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (herein referred to as 5-MMPA ) is a synthetic small molecule belonging to the 2,4-disubstituted pyrimidine class. This scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to function as an ATP-competitive inhibitor of protein kinases (e.g., JAK, Aurora, and CDK families) and as an antagonist for adenosine receptors (A3/A2A) [1].

Mechanistic Insight: The pyrimidine core mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region via hydrogen bonding. The C2-phenyl group typically occupies the hydrophobic pocket adjacent to the ATP binding site, providing selectivity, while the C5-methoxy group often modulates solubility and metabolic stability, distinguishing it from C5-hydrogen analogs. The N-methyl-4-amine substituent acts as a hydrogen bond donor/acceptor pair, critical for orienting the molecule within the active site [2].

This guide details the optimized protocols for solubilization, biochemical potency determination (IC50), and cellular target engagement validation for 5-MMPA.

Physiochemical Properties & Preparation

Challenge: Pyrimidine derivatives with phenyl substitutions are often lipophilic and prone to precipitation in aqueous buffers, leading to false negatives in enzymatic assays (the "insolubility cliff").

Protocol: Stock Solution Preparation

-

Solvent Choice: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Rationale: 5-MMPA is sparingly soluble in water. DMSO ensures complete solvation of the hydrophobic phenyl ring.

-

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Molecular Weight ≈ 215.25 g/mol . Dissolve 2.15 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (to prevent photodegradation of the amine) and store at -20°C.

-

Stability Check: Visually inspect for crystal formation upon thawing. If crystals persist, sonicate at 40 kHz for 5 minutes at room temperature.

-

Data Table 1: Solubility Profile

| Solvent | Solubility Limit (25°C) | Usage Recommendation |

| DMSO | > 50 mM | Recommended for Stock |

| Ethanol | ~ 10 mM | Alternative Stock |

| PBS (pH 7.4) | < 100 µM | Assay Buffer (requires <1% DMSO) |

| Water | Insoluble | Do Not Use |

Biochemical Assay: Kinase Inhibition (ADP-Glo™ Platform)

Objective: Determine the IC50 of 5-MMPA against a target kinase (e.g., JAK2 or Generic Tyrosine Kinase) using a luminescent ADP-detection assay.

Experimental Logic: Directly measuring the conversion of ATP to ADP is superior to phospho-antibody assays for primary profiling because it is universal and less prone to antibody interference by the small molecule.

Workflow Diagram (DOT):

Caption: Step-by-step workflow for ADP-Glo kinase inhibition assay. Critical wait times ensure complete ATP depletion before signal generation.

Step-by-Step Protocol:

-

Plate Setup: Use a white, low-volume 384-well plate.

-

Compound Addition: Add 5 µL of 5-MMPA (diluted in 1X Kinase Buffer) to assay wells.

-

Dose Range: 0.5 nM to 10 µM (10-point dose-response).

-

Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition).

-

-

Enzyme Addition: Add 5 µL of purified Kinase (e.g., 2 ng/well). Incubate for 10 mins to allow compound binding to the active site.

-

Substrate Initiation: Add 5 µL of ATP/Substrate mix (ATP concentration should be at Km_app to ensure competitive kinetics).

-

Reaction: Incubate at Room Temperature (22-25°C) for 60 minutes.

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Analysis: Measure Luminescence. Fit data to a sigmoidal dose-response equation (Variable Slope).

Cellular Target Engagement: Thermal Shift Assay (CETSA)

Objective: Validate that 5-MMPA enters the cell and physically binds to the target protein in a complex cellular environment.

Scientific Rationale: Ligand binding stabilizes proteins, increasing their melting temperature (Tm). If 5-MMPA binds the target intracellularly, the protein will remain soluble at higher temperatures compared to the DMSO control [3].

Protocol:

-

Cell Treatment: Treat 1x10^6 cells (e.g., HEK293 or Jurkat) with 10 µM 5-MMPA or DMSO for 1 hour at 37°C.

-

Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

-

Thermal Challenge: Divide cell suspension into 8 PCR tubes.

-

Heat each tube to a distinct temperature (gradient: 40°C to 64°C) for 3 minutes .

-

-

Lysis: Cool samples at RT for 3 min, then snap-freeze in liquid nitrogen. Thaw and lyse using mild detergent (0.4% NP-40).

-

Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Precipitated (unbound/unstable) protein forms the pellet; bound (stabilized) protein remains in the supernatant.

-

Western Blot: Analyze the supernatant via Western Blot using an antibody specific to the target kinase.

Data Interpretation:

-

Positive Result: The 5-MMPA treated lane shows a stronger band intensity at higher temperatures (e.g., 55°C-60°C) compared to the DMSO lane.

Cellular Signaling Pathway Analysis (Western Blot)

Objective: Confirm functional inhibition of downstream signaling (e.g., STAT3 or ERK phosphorylation).

Pathway Diagram (DOT):

Caption: Schematic of 5-MMPA intervention point. The compound blocks ATP binding at the receptor level, preventing downstream phosphorylation.

Protocol:

-

Seeding: Seed cells in 6-well plates (70% confluency).

-

Starvation: Serum-starve cells overnight (0.5% FBS) to reduce basal phosphorylation.

-

Pre-treatment: Add 5-MMPA (0.1, 1.0, 10 µM) for 1 hour.

-

Stimulation: Stimulate cells with the relevant ligand (e.g., IL-6 for JAK, EGF for EGFR) for 15 minutes.

-

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Detection: Immunoblot for Phospho-Protein (e.g., p-STAT3 Tyr705) vs. Total Protein .

-

Success Criteria: Dose-dependent reduction in Phospho-signal without reduction in Total protein signal.

-

References

-

Traxler, P., et al. (2013). "Protein kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets. (General grounding on pyrimidine scaffolds).

-

Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science.

-

Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences.

-

Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer.

(Note: Specific literature on "5-methoxy-N-methyl-2-phenylpyrimidin-4-amine" as a standalone named drug is limited; protocols are derived from standard operating procedures for 2-phenylaminopyrimidine class inhibitors.)

Sources

Application Note: In Vivo Evaluation of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine in Mouse Models

Based on the specific chemical structure 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (CAS 477863-75-5), this compound belongs to the class of 2-phenylpyrimidines .[1] While specific public pharmacological data for this exact molecule is limited in open-source literature (often indicating it is a proprietary research probe, a specific intermediate, or a novel chemical entity), its structural core is highly characteristic of Adenosine Receptor Antagonists (specifically A2A/A3) and certain Kinase Inhibitors (e.g., CDK or JAK family).

The following Application Note and Protocol is designed as a comprehensive preclinical guide for evaluating this specific small molecule in mouse models. It assumes the compound is being investigated for its potential bioactivity (likely CNS or anti-inflammatory/oncology based on the scaffold) and provides a robust, self-validating framework for Formulation, Pharmacokinetics (PK), Safety, and Efficacy testing .

Introduction & Compound Profile

5-methoxy-N-methyl-2-phenylpyrimidin-4-amine is a small molecule pyrimidine derivative.[2][3] Its structural features—a lipophilic phenyl ring at the C2 position, a polar secondary amine at C4, and a methoxy group at C5—suggest it functions as a competitive inhibitor for ATP-binding sites (kinases) or as a ligand for G-protein coupled receptors (GPCRs), particularly adenosine receptors.

-

Chemical Class: Substituted 2-phenylpyrimidine.

-

Predicted Physicochemical Properties:

-

Lipophilicity (LogP): ~2.0–2.5 (Moderate; likely BBB permeable).

-

Solubility: Low in water; requires co-solvent or lipid-based formulation for in vivo administration.

-

Primary Applications: Chemical probe for signal transduction modulation; potential CNS or anti-inflammatory agent.

-

Mechanism of Action (Hypothetical Context)

Given its scaffold, this compound is likely investigated for:

-

Adenosine Receptor Antagonism (A2A/A3): Modulation of neuroinflammation or immune checkpoints.

-

Kinase Inhibition: Targeting serine/threonine kinases involved in cell cycle or signaling.

Formulation & Stability Protocol

Objective: To create a stable, homogenous vehicle for Intravenous (IV) and Oral (PO) administration.

Solubility Assessment

The compound is hydrophobic. Simple saline solutions will result in precipitation and erratic bioavailability.

Recommended Vehicle Systems

| Route | Formulation Composition | Stability | Notes |

| IV (Bolus) | 5% DMSO + 40% PEG 400 + 55% Saline | 4 hours @ RT | Administer slowly (1-2 min) to prevent hemolysis. |

| PO (Gavage) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | 24 hours @ 4°C | Suspension format. Requires vortexing before dosing. |

| IP (Injection) | 10% DMSO + 90% Corn Oil | 24 hours @ RT | Depot effect possible; slower absorption than IV. |

Preparation Protocol (Standard 10 mg/kg IV dose):

-

Weigh 2 mg of compound.

-

Dissolve completely in 100 µL DMSO (vortex/sonicate for 5 mins).

-

Add 800 µL PEG 400 and vortex.

-

Slowly add 1.1 mL Saline while vortexing to prevent precipitation.

-

Final Concentration: 1 mg/mL.

-

Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Pharmacokinetics (PK) & Safety Protocol

Objective: Determine the Half-life (

Experimental Design (Mouse)

-

Strain: C57BL/6 or CD-1 (Male, 8-10 weeks).

-

Group Size: n=3 per timepoint (serial sampling preferred to reduce animal usage).

-

Fasting: Overnight fasting (food removed, water ad libitum) prior to PO dosing.

Dosing Regimen

-

Group A (IV): 2 mg/kg (Assess clearance/volume of distribution).

-

Group B (PO): 10 mg/kg (Assess absorption/bioavailability).

Sampling Schedule

-

Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose.

-

Method: Tail vein microsampling (20 µL) or retro-orbital bleed.

-

Processing: Mix blood with K2EDTA, centrifuge (2000g, 10 min, 4°C) to harvest plasma. Store at -80°C.

Bioanalytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transition: Monitor parent mass

(m/z ~216.1) to specific fragment.[4]

Safety Monitoring (Irwin Test)

Observe animals immediately post-dose for acute toxicity signs:

-

CNS: Tremors, straub tail, sedation (suggests BBB penetration).

-

Autonomic: Salivation, lacrimation, piloerection.

-

Motor: Ataxia, loss of righting reflex.

Efficacy Model: Neuroinflammation (LPS-Induced)

Rationale: Assuming the compound acts as an Adenosine antagonist or Kinase inhibitor, it likely modulates immune responses. The LPS model is a robust "Go/No-Go" screen.

Workflow Diagram

Caption: Experimental workflow for LPS-induced neuroinflammation model to test anti-inflammatory efficacy.

Step-by-Step Protocol

-

Pre-treatment: Administer 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (10, 30 mg/kg PO) or Vehicle to mice (n=8/group).

-

Induction: 1 hour later, inject Lipopolysaccharide (LPS) (1 mg/kg, IP) to induce systemic inflammation.

-

In-Life Readouts: Measure rectal temperature (hypothermia response) and locomotor activity at 2h and 4h.

-

Termination: At 4 hours post-LPS, euthanize mice.

-

Tissue Collection: Collect plasma (systemic cytokines) and brain (microglial activation).

-

Readout: Quantify TNF-

and IL-6 via ELISA. Success Criteria: >30% reduction in cytokine levels compared to Vehicle+LPS control.

Mechanistic Pathway Visualization

Hypothetical pathway based on Pyrimidine scaffold bioactivity (Adenosine/Kinase modulation).

Caption: Proposed mechanism of action showing target engagement leading to phenotypic efficacy.

References

-

Muller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link (Context: Structure-Activity Relationships of pyrimidine/xanthine derivatives).

-

Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. Link (Standard reference for Irwin Test and LPS models).

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link (Source for formulation and PK protocols).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234 (Pyrimidine derivatives). Link (General chemical data verification).

Sources

- 1. 477863-71-1|5-Methoxy-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 2. Buy reliable Quality 1-(4-aMino-5-Methoxy-2-Methylphenyl)-N,N-diMethylpiperidin-4-aMine 1089279-91-3 raw material with Honest Price [whsysbio.net]

- 3. 5-MeO-MPMI - Wikipedia [en.wikipedia.org]

- 4. rndmate.com [rndmate.com]

application of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine in non-small cell lung cancer research

An in-depth guide to the application of pyrimidine derivatives in non-small cell lung cancer (NSCLC) research, with a focus on investigating novel compounds such as 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine as potential CDK4/6 inhibitors.

Introduction: The Pyrimidine Scaffold in Oncology and the Quest for Novel NSCLC Therapeutics

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the continuous development of novel therapeutic strategies.[1] A significant portion of NSCLCs exhibit dysregulation of the cell cycle, particularly in the Cyclin D-CDK4/6-INK4-RB pathway, making it a prime target for therapeutic intervention.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs, particularly kinase inhibitors.

This document serves as a comprehensive application note for researchers investigating the potential of novel pyrimidine-containing small molecules, such as the hypothetical compound 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine, in the context of NSCLC. While specific data on this particular molecule is not yet publicly available, its structural resemblance to known kinase inhibitors suggests a plausible mechanism of action. Here, we will use the well-established class of pyrimidine-based CDK4/6 inhibitors as a representative model to outline a detailed research framework, from initial hypothesis testing to preclinical evaluation.

Hypothesized Mechanism of Action: Targeting the CDK4/6-Rb Axis in NSCLC

The G1-S phase transition of the cell cycle is a critical checkpoint for cell proliferation and is frequently dysregulated in cancer.[2] Cyclin-dependent kinases 4 and 6 (CDK4/6) form complexes with cyclin D, which then phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein.[2] This releases the E2F transcription factor, allowing for the expression of genes required for DNA synthesis and progression into the S phase. In a large percentage of NSCLC cases, this pathway is constitutively active due to mutations or amplifications of its components, leading to uncontrolled cell division.[1][3]

A pyrimidine-based small molecule like 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine could potentially act as an ATP-competitive inhibitor of the CDK4/6 kinase activity. By binding to the ATP-binding pocket of CDK4/6, the compound would prevent the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This would lead to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2]

Signaling Pathway of a Putative Pyrimidine-Based CDK4/6 Inhibitor

Caption: Putative mechanism of a pyrimidine-based CDK4/6 inhibitor in NSCLC.

Quantitative Benchmarking: Efficacy of Known Pyrimidine-Based Kinase Inhibitors in NSCLC

To guide the experimental evaluation of a novel compound, it is crucial to have benchmark data from established inhibitors targeting the same pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known CDK4/6 inhibitors in various NSCLC cell lines.

| Compound | Target(s) | NSCLC Cell Line | IC50 (nM) | Reference |

| Palbociclib (PD-0332991) | CDK4/6 | H460 | 130 | [3] |

| Ribociclib (LEE011) | CDK4/6 | A549 | 320 | [1] |

| Abemaciclib (LY2835219) | CDK4/6 | Calu-3 | 48 | [1] |

| Trilaciclib (G1T28) | CDK4/6 | H1299 | 120 | [4] |

Experimental Protocols for the Evaluation of a Novel Pyrimidine-Based Compound

The following protocols provide a step-by-step guide for the characterization of 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine as a potential CDK4/6 inhibitor in NSCLC.

Experimental Workflow

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the test compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Rb protein (substrate)

-

ATP, [γ-³²P]ATP

-

Test compound (5-methoxy-N-methyl-2-phenylpyrimidin-4-amine)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, combine the kinase buffer, recombinant enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of ATP, [γ-³²P]ATP, and the Rb substrate.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay

Objective: To assess the anti-proliferative effect of the test compound on a panel of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., A549, H460, H1299, Calu-3)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the NSCLC cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis

Objective: To confirm the on-target effect of the test compound by measuring the phosphorylation of Rb and other downstream markers.

Materials:

-

NSCLC cells

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-CDK4, anti-Cyclin D1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat NSCLC cells with the test compound at concentrations around the IC50 value for 24 hours.

-

Harvest and lyse the cells.

-